N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide is a chemical compound with a complex structure that includes an ethoxyphenyl group, a thiazolyl group, and a dimethoxybenzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and an α-haloketone. The ethoxyphenyl group is introduced via an electrophilic aromatic substitution reaction, and the dimethoxybenzamide moiety is attached through an amide bond formation reaction .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethoxyphenyl and thiazolyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one: Shares structural similarities but differs in the presence of a triazole ring instead of a thiazole ring.
Phenacetin (N-(4-ethoxyphenyl)acetamide): Similar in having an ethoxyphenyl group but lacks the thiazole and dimethoxybenzamide moieties.
Uniqueness
N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-5-27-15-11-9-14(10-12-15)18-13(2)28-21(22-18)23-20(24)16-7-6-8-17(25-3)19(16)26-4/h6-12H,5H2,1-4H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IILYULBHRXDETD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=C(C(=CC=C3)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.